1,3-Benzothiazole-4-sulfonyl chloride

Übersicht

Beschreibung

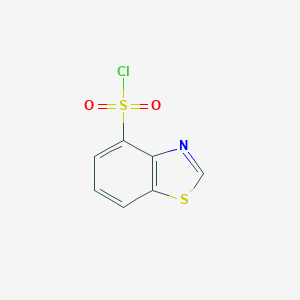

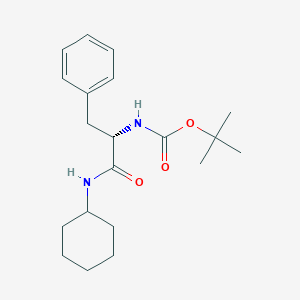

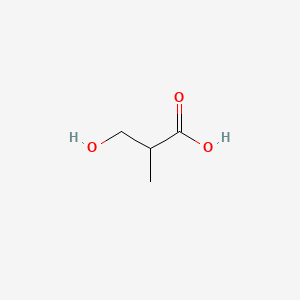

1,3-Benzothiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 and a molecular weight of 233.7 . It is a white solid and is soluble in chloroform and ethyl acetate .

Synthesis Analysis

The synthesis of 1,3-Benzothiazole-4-sulfonyl chloride involves the addition of benzo[d]thiazole to chlorosulfonic acid at 0°C . After the addition is complete, the mixture is stirred at room temperature for 0.5 h and then heated at 105°C and stirred overnight . The resulting mixture is cooled to -10°C and quenched by pouring on crushed ice slowly .Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-4-sulfonyl chloride consists of a benzothiazole ring attached to a sulfonyl chloride group .Chemical Reactions Analysis

Benzothiazoles, including 1,3-Benzothiazole-4-sulfonyl chloride, have been used in various chemical reactions . They have been used in the synthesis of a variety of compounds, including benzimidazoles .Physical And Chemical Properties Analysis

1,3-Benzothiazole-4-sulfonyl chloride has a melting point of 108-109°C and a predicted boiling point of 377.0±15.0 °C . It has a predicted density of 1.635±0.06 g/cm3 . It is stored in a refrigerator under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Green Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized from condensation of 2-aminobenzenethiol with acyl chlorides . This process is significant for researchers in the field of green chemistry .

Pharmaceutical Applications

Benzothiazoles are widely used in the field of medicinal chemistry due to their extensive range of biological activities . They exhibit anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , and neuroprotective properties.

Anticancer and Antiinflammatory Agents

Benzothiazole derivatives have shown promise as potential anticancer and antiinflammatory agents . They significantly inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . They also decrease the activity of inflammatory factors IL-6 and TNF-α .

Antimicrobial Properties

Benzothiazole derivatives have been investigated for their antimicrobial properties . They have shown activity against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Drug Development

Benzothiazole compounds have been proposed for drug development for bacterial infections, antifeedant, and acaricidal activities .

Industrial Applications

Benzothiazoles are used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.

Pharmacokinetics

The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms

Action Environment

The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

1,3-Benzothiazole-4-sulfonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Benzothiazole compounds, including 1,3-Benzothiazole-4-sulfonyl chloride, have been studied for their potential in green chemistry . Future research may focus on the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHKZUNYBBKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565961 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-4-sulfonyl chloride | |

CAS RN |

149575-65-5 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

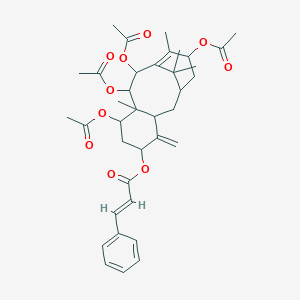

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

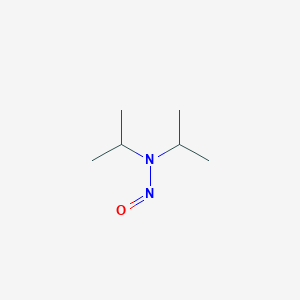

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

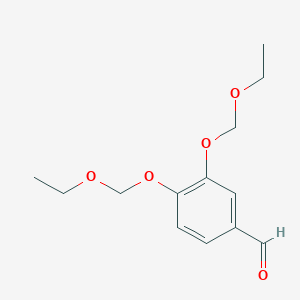

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)